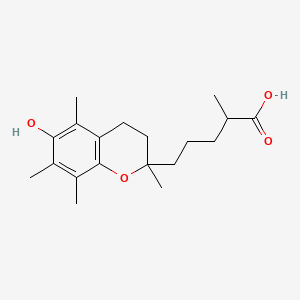

Ácido 5-(6-hidroxi-2,5,7,8-tetrametil-cromano-2-IL)-2-metil-pentanoico

Descripción general

Descripción

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a natural diastereomeric mixture that was isolated from the soft coral Sinularia arborea . It has been found to have a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .

Molecular Structure Analysis

The molecular formula of this compound is C19H28O4 . Its molecular weight is 320.43 . The structure of the compound was elucidated by spectroscopic methods .Physical And Chemical Properties Analysis

This compound is a colorless oil . Its molecular formula is C19H28O4, and it has a molecular weight of 320.43 . The compound has six degrees of unsaturation .Aplicaciones Científicas De Investigación

Inhibición de la diferenciación de adipocitos

Este compuesto ha sido estudiado por sus efectos sobre la diferenciación de adipocitos. Se encontró que disminuía significativamente la acumulación de lípidos, un marcador de la adipogénesis, de manera dependiente de la dosis . Esto sugiere un papel potencial para este compuesto como agente antiobesidad al inhibir la diferenciación de adipocitos mediada por la expresión regulada a la baja de los factores de transcripcion adipogenicos y las proteinas específicas de los adipocitos .

Regulación de los factores de transcripcion

Se ha encontrado que el compuesto reduce significativamente los niveles de expresión de ARNm de PPARγ y C/EBPα, y los niveles de proteína de la proteína de unión a ácidos grasos y adiponectina . Estos son importantes factores de transcripcion y proteinas involucradas en la diferenciacion de adipocitos y el almacenamiento de grasa .

Agente antiobesidad potencial

Dados sus efectos inhibitorios sobre la diferenciacion de adipocitos y la regulacion de los factores de transcripcion, este compuesto podria utilizarse potencialmente como agente antiobesidad . Se necesitan más investigaciones para confirmar esta posible aplicación.

Inducción de la apoptosis en líneas celulares B

Se ha encontrado que un derivado de este compuesto, 5-[4-(6-aliloxi-2,5,7,8-tetrametil-cromano-2-il-metoxi)-bencilideno]-2,4-tiazolidindiona, induce la apoptosis en las líneas celulares B y las células CLL primarias . Esto sugiere un uso potencial de este compuesto en el tratamiento del cáncer.

Represión de la ciclina D1

Se ha encontrado que el mismo derivado mencionado anteriormente tiene una mayor potencia que su compuesto original en la represión de la ciclina D1 y la inhibición del crecimiento celular MCF-7 . La ciclina D1 es una proteína necesaria para la progresión del ciclo celular, y su represión podría inhibir potencialmente el crecimiento de las células cancerosas .

Activacion de la caspasa

Se ha encontrado que este compuesto induce la activacion de la caspasa-3 y la escision de su correspondiente proteina sustrato PARP en ciertas lineas celulares B . Esto sugiere un papel potencial para este compuesto en la induccion de la apoptosis, o muerte celular programada, lo que podria ser beneficioso en el tratamiento de ciertos tipos de cáncer<a aria-label="2: This compound has been found to

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Trolox , is free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Trolox, a water-soluble derivative of vitamin E, displays antioxidant and radical scavenging activities .

Mode of Action

Trolox interacts with free radicals, neutralizing them and preventing them from causing cellular damage . This is achieved through the donation of a hydrogen atom from the hydroxyl group on the chroman ring of the Trolox molecule to the free radical, rendering it stable .

Biochemical Pathways

Trolox affects the oxidative stress pathway. It prevents lipid peroxidation induced by CYP2E1 in Hep G2 cells . It also inhibits peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes . By scavenging free radicals, Trolox reduces oxidative stress, thereby protecting cells from damage and maintaining their normal function .

Pharmacokinetics

It is known that trolox is a water-soluble compound , which suggests that it could be well-absorbed in the body

Result of Action

The molecular and cellular effects of Trolox’s action primarily involve the reduction of oxidative stress and prevention of cellular damage. By neutralizing free radicals, Trolox helps to maintain the integrity of cells and their functions, thereby contributing to overall health .

Propiedades

IUPAC Name |

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPNLVBAEZJBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669937 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7083-09-2 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?

A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []

Q2: Beyond human health, has 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid been found in other organisms?

A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)